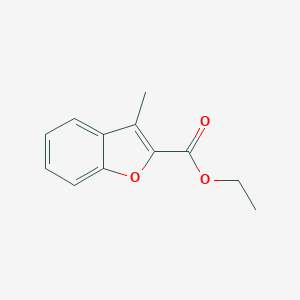

Ethyl 3-methyl-1-benzofuran-2-carboxylate

Description

BenchChem offers high-quality Ethyl 3-methyl-1-benzofuran-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3-methyl-1-benzofuran-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-methyl-1-benzofuran-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O3/c1-3-14-12(13)11-8(2)9-6-4-5-7-10(9)15-11/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBWZJJPGVQYUIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC=C2O1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70360981 | |

| Record name | Ethyl 3-methyl-1-benzofuran-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70360981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22367-82-4 | |

| Record name | Ethyl 3-methyl-1-benzofuran-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70360981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of Ethyl 3-methyl-1-benzofuran-2-carboxylate: A Mechanistic and Methodological Guide

Introduction

Ethyl 3-methyl-1-benzofuran-2-carboxylate is a key heterocyclic scaffold prevalent in numerous biologically active compounds and serves as a vital intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its structural motif, featuring a fused benzene and furan ring with specific substitutions at the 2- and 3-positions, imparts unique physicochemical properties that are leveraged in drug design and material science. This technical guide provides an in-depth exploration of a primary synthesis mechanism for this compound, offering a detailed, step-by-step protocol and a thorough mechanistic discussion for researchers and professionals in organic synthesis and drug development.

The synthesis of the benzofuran core has been a subject of extensive research, with numerous methodologies developed over the years, ranging from classical named reactions to modern transition-metal-catalyzed approaches.[2] For the specific synthesis of ethyl 3-methyl-1-benzofuran-2-carboxylate, a robust and widely applicable method involves the base-catalyzed condensation of a salicylaldehyde derivative with an α-halo ester. This approach is favored for its operational simplicity, accessibility of starting materials, and generally good yields.

This guide will focus on the synthesis commencing from salicylaldehyde and ethyl 2-chloropropionate, a pathway that proceeds through two key transformations: an initial O-alkylation followed by an intramolecular cyclization and dehydration sequence. We will dissect the underlying chemical principles governing each step, providing insights into the reaction conditions and the role of reagents.

Core Synthesis Pathway: A Mechanistic Overview

The predominant and most direct synthesis of ethyl 3-methyl-1-benzofuran-2-carboxylate is achieved through a two-step, one-pot reaction sequence starting from salicylaldehyde and ethyl 2-chloropropionate. The overall transformation is depicted below:

Caption: Overall reaction scheme for the synthesis of Ethyl 3-methyl-1-benzofuran-2-carboxylate.

The reaction proceeds via two mechanistically distinct stages:

-

O-Alkylation: The phenolic hydroxyl group of salicylaldehyde undergoes nucleophilic substitution with ethyl 2-chloropropionate.

-

Intramolecular Aldol-Type Condensation and Dehydration: The intermediate ether undergoes a base-catalyzed intramolecular cyclization, followed by dehydration to yield the aromatic benzofuran ring.

Step 1: O-Alkylation of Salicylaldehyde

The initial step involves the formation of an ether linkage between salicylaldehyde and ethyl 2-chloropropionate. This is a classic Williamson ether synthesis, where the phenoxide ion, generated in situ by a base, acts as the nucleophile.

Caption: Mechanism of O-Alkylation.

In this step, a moderately strong base such as potassium carbonate (K₂CO₃) is typically employed. The base deprotonates the phenolic hydroxyl group of salicylaldehyde, which is significantly more acidic than an aliphatic alcohol due to the resonance stabilization of the resulting phenoxide ion. This phenoxide then acts as a potent nucleophile, attacking the electrophilic carbon atom bearing the chlorine atom in ethyl 2-chloropropionate in an Sₙ2 reaction. This results in the formation of the key intermediate, ethyl 2-(2-formylphenoxy)propanoate, and the liberation of a chloride ion.

Step 2: Intramolecular Cyclization and Dehydration

The second and final stage of the synthesis is the formation of the benzofuran ring system through a base-catalyzed intramolecular cyclization of the intermediate ether, followed by dehydration. This step is a variation of an aldol condensation.

Caption: Mechanism of Intramolecular Cyclization and Dehydration.

The base abstracts an acidic α-proton from the carbon adjacent to the ester carbonyl group in the propanoate moiety of the intermediate. This generates a resonance-stabilized enolate. The nucleophilic carbon of the enolate then attacks the electrophilic carbon of the ortho-aldehyde group on the benzene ring, forming a new carbon-carbon bond and creating a five-membered ring. This results in a cyclic aldol-type adduct. Under the reaction conditions, this aldol adduct readily undergoes dehydration. The loss of a water molecule is facilitated by the formation of a conjugated system, leading to the stable aromatic benzofuran ring of the final product, ethyl 3-methyl-1-benzofuran-2-carboxylate.

Experimental Protocol

The following protocol is a representative procedure for the synthesis of ethyl 3-methyl-1-benzofuran-2-carboxylate. It is crucial to perform this reaction in a well-ventilated fume hood and to use appropriate personal protective equipment.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Salicylaldehyde | 122.12 | 12.21 g | 0.1 |

| Ethyl 2-chloropropionate | 136.58 | 15.02 g | 0.11 |

| Potassium Carbonate (anhydrous) | 138.21 | 27.64 g | 0.2 |

| Acetonitrile (anhydrous) | 41.05 | 200 mL | - |

Procedure:

-

To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add salicylaldehyde (12.21 g, 0.1 mol), anhydrous potassium carbonate (27.64 g, 0.2 mol), and anhydrous acetonitrile (200 mL).

-

Stir the mixture at room temperature for 15 minutes.

-

To the stirred suspension, add ethyl 2-chloropropionate (15.02 g, 0.11 mol) dropwise over 10 minutes.

-

Heat the reaction mixture to reflux (approximately 82 °C) and maintain reflux for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the solid potassium salts and wash the filter cake with a small amount of acetonitrile.

-

Combine the filtrate and the washings and remove the solvent under reduced pressure using a rotary evaporator.

-

Dissolve the resulting residue in ethyl acetate (150 mL) and wash with water (2 x 100 mL) and then with brine (100 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure ethyl 3-methyl-1-benzofuran-2-carboxylate.

Conclusion

The synthesis of ethyl 3-methyl-1-benzofuran-2-carboxylate via the base-catalyzed reaction of salicylaldehyde and ethyl 2-chloropropionate is an efficient and reliable method for accessing this valuable heterocyclic compound. The reaction proceeds through a well-understood mechanism involving O-alkylation followed by an intramolecular aldol-type condensation and dehydration. This guide provides a comprehensive overview of the synthesis, from the mechanistic underpinnings to a practical experimental protocol, to aid researchers in the successful preparation of this important synthetic intermediate.

References

-

HETEROCYCLES, Vol. 81, No. 12, 2010, pp. 2865-2872. CONVENIENT SYNTHESIS OF SOME 3-PHENYL-1-BENZOFURAN-2- CARBOXYLIC ACID DERIVATIVES AS NEW POTENTIAL INHIBITORS OF CLC-Kb CHANNELS. Available at: [Link]

-

Suh, J., Yi, K. Y., Lee, Y. S., Kim, E., Yum, E. K., & Yoo, S. E. (2010). Synthesis and biological evaluation of 3-substituted-benzofuran-2-carboxylic esters as a novel class of ischemic cell death inhibitors. Bioorganic & medicinal chemistry letters, 20(22), 6362–6365. Available at: [Link]

-

Organic Chemistry Portal. Darzens Reaction. Available at: [Link]

- Khan, L., Zubair, M., Abbasi, M. A., Hassan, M., Raza, H., Ul-Haq, Z., & Taha, M. (2025). Synthesis of functionalized benzofuran esters through Suzuki-Miyaura cross-coupling reactions, their DFT and pharmacological studies. Pakistan Journal of Pharmaceutical Sciences, 38(5).

-

Shaikh, A. K., & Varvounis, G. (2015). One-pot cascade synthesis of 2,3-disubstituted 2,3-dihydrobenzofurans via ortho-quinone methide intermediates generated in situ. Tetrahedron Letters, 56(5), 738-741. Available at: [Link]

-

Bhaskar, G., & Yadav, G. (2021). Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Indian Journal of Chemistry - Section B, 60B(5), 768-774. Available at: [Link]

-

Kalsoom, U., Ansari, F. L., & Nazir, S. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. Available at: [Link]

-

Wikipedia. Darzens reaction. Available at: [Link]

-

Hassan, S. S. M., Bergman, J., & El-Faham, A. (2019). Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. Molecules, 24(18), 3343. Available at: [Link]

-

ResearchGate. Base catalyzed condensation reaction between salicylaldehyde and ethyl acetoacetate to yield 3-acetylcoumarin (1). Available at: [Link]

-

da Silva, A. D., de Souza, M. C. B. V., & de Almeida, M. V. (2010). A novel one-pot three-step synthesis of 2-(1-Benzofuran-2-yl)quinoline-3-carboxylic acid derivatives. Journal of the Brazilian Chemical Society, 21, 269-273. Available at: [Link]

-

Wang, Y., Li, Y., Wang, Y., Zhang, Y., & An, L. (2023). Transition-Metal-Free One-Pot Synthesis of Fused Benzofuranamines and Benzo[b]thiophenamines. Molecules, 28(23), 7799. Available at: [Link]

-

Csekei, M., & Timári, G. (2004). The ‘one-pot’ preparation of substituted benzofurans. ARKIVOC, 2004(7), 285-291. Available at: [Link]

-

Organic Chemistry Portal. Benzofuran synthesis. Available at: [Link]

-

ChemSynthesis. ethyl 3-methyl-1-benzofuran-2-carboxylate. Available at: [Link]

-

Dudley, M. E., Morshed, M. M., & Hossain, M. M. (2019). Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate. Organic Syntheses, 96, 98-109. Available at: [Link]

-

Organic Chemistry Portal. A Convenient Method of Synthesizing 3-Ethoxycarbonylbenzofurans from Salicylaldehydes and Ethyl Diazoacetate. Available at: [Link]

-

Master Organic Chemistry. Aldol Addition and Condensation Reactions (Base-Catalyzed). Available at: [Link]

-

Slepukhina, I. N., Shults, E. E., & Tolstikov, G. A. (2020). Synthesis and Intramolecular Regioselective Cyclization of 2-Cyano-3,10-dioxo-1,10-seco-1,25-dinorlupan-28-yl Benzoate. Molecules, 25(23), 5697. Available at: [Link]

-

ResearchGate. Kinetic Study of the Condensation of Salicylaldehyde with Diethyl Malonate in a Nonpolar Solvent Catalyzed by Secondary Amines. Available at: [Link]

-

SRM University. ALDOL CONDENSATION. Available at: [Link]

-

PubChem. Ethyl 2-(2-formylphenoxy)acetate. Available at: [Link]

- Samoilov, D. V., Glukhareva, T. V., & Eltsov, O. S. (2020). Synthesis and Intramolecular Cyclization of Substituted 4-(Het)aryl-4-oxo-2-thienylaminobut-2-enoic Acids. Russian Journal of Organic Chemistry, 56(1), 126-133.

-

Gefenas, V., Stankevičiūtė, Ž., Malinauskas, A., & Tumkevičius, S. (2002). REGARDING THE INTRAMOLECULAR CYCLIZATION OF ETHYL (E)-2-CYANO-3-(S-METHYLISOTHIOUREIDO)-2-PROPENOATE. Chemistry of Heterocyclic Compounds, 38(9), 1125-1130. Available at: [Link]

-

Semantic Scholar. Synthesis, intramolecular cyclization and anti-inflammatory activity of substituted 2-(2-(Furan-2-carbonyl)hydrazono)-4-oxobutan. Available at: [https://www.semanticscholar.org/paper/Synthesis%2C-intramolecular-cyclization-and-of-2-(2--Samoilov-Glukhareva/691d904f85e3a8915b4f2c5e505500e932b1a8d0]([Link]

-

MySkinRecipes. Ethyl 3-methylbenzofuran-2-carboxylate. Available at: [Link]

Sources

"Ethyl 3-methyl-1-benzofuran-2-carboxylate" chemical properties

An In-Depth Technical Guide to Ethyl 3-methyl-1-benzofuran-2-carboxylate: Properties, Synthesis, and Applications

Introduction

Ethyl 3-methyl-1-benzofuran-2-carboxylate is a heterocyclic organic compound featuring a benzofuran core, which is a structural motif present in numerous natural products and pharmacologically active molecules.[1] The fusion of a benzene ring with a furan ring creates a privileged scaffold in medicinal chemistry, and its derivatives are known to exhibit a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3][4] This compound, specifically, serves as a versatile and crucial synthetic intermediate for the development of more complex molecules.[5] Its strategic substitution with a methyl group at the 3-position and an ethyl carboxylate group at the 2-position provides distinct sites for chemical modification, making it a valuable building block for drug discovery and material science.

This guide provides a comprehensive technical overview of Ethyl 3-methyl-1-benzofuran-2-carboxylate, detailing its chemical and physical properties, spectroscopic signature, common synthetic routes, and key reactive characteristics. Furthermore, it explores its applications as a precursor in the development of novel therapeutic agents and advanced organic materials, offering insights for researchers and professionals in drug development and chemical synthesis.

PART 1: Physicochemical and Spectroscopic Profile

Core Physicochemical Properties

The fundamental properties of Ethyl 3-methyl-1-benzofuran-2-carboxylate are summarized below. While it is a well-established synthetic intermediate, comprehensive experimental data on physical properties such as melting and boiling points are not extensively reported in the literature.[6][7]

| Property | Value | Source(s) |

| IUPAC Name | ethyl 3-methyl-1-benzofuran-2-carboxylate | [8] |

| Synonyms | 3-Methyl-2-benzofurancarboxylic acid ethyl ester; 2-(Ethoxycarbonyl)-3-methylbenzofuran; Ethyl 3-methylcoumarilate | [9] |

| CAS Number | 22367-82-4 | [5][6][8] |

| Molecular Formula | C₁₂H₁₂O₃ | [5][8] |

| Molecular Weight | 204.22 g/mol | [5] |

| Appearance | Solid (predicted) | [10] |

| Storage | Store at room temperature in a dry, sealed container | [5] |

Spectroscopic Characterization (Predictive Analysis)

Definitive structural elucidation relies on a combination of spectroscopic techniques. Based on the known structure and data from analogous benzofuran compounds, the following spectral characteristics are anticipated.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton spectrum is expected to show distinct signals corresponding to the different proton environments.

-

Aromatic Protons (4H): Four signals in the range of δ 7.2-7.8 ppm, appearing as multiplets or doublets, corresponding to the protons on the benzene ring.

-

Ethyl Ester Protons (5H): A quartet (2H) around δ 4.4 ppm (–O–CH₂ –CH₃) and a triplet (3H) around δ 1.4 ppm (–O–CH₂–CH₃ ), with a coupling constant (J) of ~7 Hz.

-

Methyl Protons (3H): A sharp singlet around δ 2.5 ppm corresponding to the methyl group at the C3 position.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will confirm the carbon framework.

-

Carbonyl Carbon (C=O): A signal in the downfield region, approximately δ 160-165 ppm.

-

Aromatic & Furan Carbons: Multiple signals between δ 110-155 ppm.

-

Ethyl Ester Carbons: Signals around δ 61 ppm (–C H₂–) and δ 14 ppm (–C H₃).

-

Methyl Carbon: A signal for the C3-methyl group at approximately δ 10-15 ppm.

-

-

FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum provides information about the functional groups present.

-

C=O Stretch: A strong, sharp absorption band around 1710-1730 cm⁻¹ characteristic of the ester carbonyl group.

-

C–O Stretch: Absorption bands in the 1200-1300 cm⁻¹ region corresponding to the ester C–O and furan C–O–C bonds.

-

Aromatic C=C Stretch: Medium to weak absorptions in the 1450-1600 cm⁻¹ range.

-

C–H Stretch: Aromatic C–H stretches appearing just above 3000 cm⁻¹, and aliphatic C–H stretches from the methyl and ethyl groups appearing just below 3000 cm⁻¹.

-

-

Mass Spectrometry (MS): Electron ionization mass spectrometry would likely show a molecular ion peak [M]⁺ at m/z = 204. Key fragmentation patterns would include the loss of an ethoxy radical (•OCH₂CH₃, -45 amu) to give a fragment at m/z = 159, followed by the loss of carbon monoxide (CO, -28 amu) to yield a fragment at m/z = 131.

PART 2: Synthesis and Reactivity

Synthetic Pathways

The synthesis of 2-alkoxycarbonyl-3-methylbenzofurans is well-established. A common and efficient laboratory-scale method involves the reaction of a salicylaldehyde derivative with an α-halocarbonyl compound, followed by cyclization. An alternative robust method is the reaction of a phenol with a β-ketoester.

This protocol is adapted from general procedures for synthesizing substituted benzofurans.[11] The causality behind this choice lies in its reliability and the use of readily available starting materials. The base (K₂CO₃) is crucial for deprotonating the phenol, which then acts as a nucleophile.

-

Reaction Setup: To a solution of salicylaldehyde (1.0 eq) in a polar aprotic solvent such as acetonitrile or DMF (10 mL/mmol), add anhydrous potassium carbonate (K₂CO₃, 2.5 eq).

-

Addition of Reagent: Add ethyl 2-chloropropionate (1.2 eq) dropwise to the stirring mixture at room temperature.

-

Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) and monitor its progress using Thin Layer Chromatography (TLC). The reaction typically completes within 6-12 hours.

-

Workup: After cooling to room temperature, filter the mixture to remove the inorganic salts. Evaporate the solvent under reduced pressure.

-

Extraction: Dissolve the resulting crude residue in ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Concentrate the organic layer in vacuo and purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield Ethyl 3-methyl-1-benzofuran-2-carboxylate.

Caption: Synthetic workflow for Ethyl 3-methyl-1-benzofuran-2-carboxylate.

Chemical Reactivity

The molecule possesses three primary sites of reactivity: the ester functional group, the C3-methyl group, and the aromatic benzofuran ring system. This multi-faceted reactivity is what makes it a valuable synthetic intermediate.

-

1. Ester Group Modification: The ethyl ester is readily transformed into other functional groups.

-

Hydrolysis: Treatment with a base (e.g., NaOH or KOH) followed by acidic workup will hydrolyze the ester to the corresponding 3-methyl-1-benzofuran-2-carboxylic acid.

-

Amidation: The most significant reaction is its conversion to 3-methylbenzofuran-2-carbohydrazide by refluxing with hydrazine hydrate.[12] This hydrazide is a key precursor for synthesizing a variety of heterocyclic derivatives such as pyrazoles, thiadiazoles, and triazoles.

-

-

2. C3-Methyl Group Functionalization: The methyl group is benzylic-like and is susceptible to radical reactions.

-

Halogenation: Selective bromination of the methyl group can be achieved using N-bromosuccinimide (NBS) with a radical initiator (e.g., dibenzoyl peroxide) in a non-polar solvent like carbon tetrachloride.[12] This yields ethyl 3-(bromomethyl)benzofuran-2-carboxylate, a potent electrophile ready for nucleophilic substitution reactions to introduce diverse side chains.

-

-

3. Aromatic Ring Substitution: The benzofuran ring itself can undergo electrophilic aromatic substitution (e.g., nitration, halogenation, Friedel-Crafts reactions). The existing substituents will direct incoming electrophiles, typically to the C4 or C6 positions of the benzene ring.

Caption: Key reactivity pathways of Ethyl 3-methyl-1-benzofuran-2-carboxylate.

PART 3: Applications and Future Outlook

Role in Medicinal Chemistry

The benzofuran scaffold is a cornerstone in the development of new drugs due to its favorable pharmacological profile.[11] Ethyl 3-methyl-1-benzofuran-2-carboxylate serves as an accessible starting point for molecules targeting a range of diseases.

-

Antitumor Agents: Research has demonstrated its utility in creating novel anticancer agents. For instance, it was used as the precursor to synthesize a series of 3-(morpholinomethyl)benzofuran derivatives.[12] These compounds were evaluated for their cytotoxic activity against non-small cell lung cancer cell lines, with some derivatives showing potent antiproliferative activity, highlighting the value of this scaffold in oncology research.[12]

-

Antimicrobial Agents: The benzofuran nucleus is associated with significant antimicrobial and antifungal properties.[11] By converting the title compound into its carbohydrazide, chemists can access a wide library of Schiff bases, pyrazoles, and other heterocycles, which are frequently screened for antibacterial and antifungal efficacy.

-

Anti-inflammatory and Other Activities: Benzofuran derivatives have also been investigated for anti-inflammatory, antioxidant, and neuroprotective applications.[1][4] The structural versatility of intermediates like Ethyl 3-methyl-1-benzofuran-2-carboxylate allows for the systematic exploration of structure-activity relationships (SAR) to optimize potency for these therapeutic targets.

Applications in Material Science

Beyond pharmaceuticals, the conjugated π-system of the benzofuran ring makes its derivatives interesting for material science.

-

Organic Electronics: Compounds with extended π-systems are candidates for use in organic light-emitting diodes (OLEDs) and organic semiconductors.[5] Ethyl 3-methyl-1-benzofuran-2-carboxylate can be used as a building block to construct larger, more complex conjugated molecules designed to have specific electronic and photophysical properties, potentially enhancing electron mobility and stability in organic electronic devices.[5]

PART 4: Safety and Handling

-

Personal Protective Equipment (PPE): Always wear standard laboratory attire, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[9]

-

Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.[14]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[5]

-

Toxicology: The toxicological properties have not been thoroughly investigated.[13] As with all research chemicals, it should be treated as potentially hazardous.

References

-

Mini Review on Important Biological Properties of Benzofuran Derivatives. (2016). Journal of Analytical & Pharmaceutical Research. [Link]

-

Aslam, J., et al. (2016). Bioactive Benzofuran derivatives: A review. PubMed. [Link]

-

Mini review on important biological properties of benzofuran derivatives. (2016). MedCrave online. [Link]

-

Natural source, bioactivity and synthesis of benzofuran derivatives. (2020). RSC Advances. [Link]

-

Patel, J. (2023). SYNTHESIS AND BIOLOGICAL ACTIVITIES OF BENZOFURAN DERIVATIVES IN THE NEW MILLENNIUM. ResearchGate. [Link]

-

Ethyl 3-methylbenzofuran-2-carboxylate. MySkinRecipes. [Link]

-

Ethyl 3-methyl-1-benzofuran-2-carboxylate. Chemspace. [Link]

-

Supporting information. The Royal Society of Chemistry. [Link]

-

Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. (2021). Indian Journal of Chemistry. [Link]

-

ethyl 3-methyl-1-benzofuran-2-carboxylate. ChemSynthesis. [Link]

-

Studies on the Synthesis Reactivity of Novel Benzofuran-2-yl-[3-Methyl-3-Phenylcyclobutyl] Methanones and their Antimicrobial Activity. NIH National Library of Medicine. [Link]

-

Al-Sanea, M. M., et al. (2022). Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. PubMed Central. [Link]

-

Proposed mechanism for the synthesis of ethyl 1-benzofuran-2-carboxylate and 2,3-disubstituted 2,3-dihydrobenzofuran. ResearchGate. [Link]

-

3-Methylbenzofuran-2-carboxylic acid ethyl ester. Georganics. [Link]

-

Reactivity studies with 2‐ and 3‐methyl benzofurans. ResearchGate. [Link]

-

The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. (2023). EAS Publisher. [Link]

-

Ethyl 5-hydroxy-2-methyl-3-benzofurancarboxylate. PubChem. [Link]

-

Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate. (2019). Organic Syntheses. [Link]

-

ethyl 2-methyl-1-benzofuran-3-carboxylate. ChemSynthesis. [Link]

-

Abu-Hashem, A. A., & El-Shehry, M. F. (2014). Reactivity of Benzofuran Derivatives. ResearchGate. [Link]

-

Spectral Characterization and Vibrational Assignments of Ethyl 4-(3-(2,3-Dihydrobenzofuran-5-Carboxamido)Phenyl)-6-Methyl-2-Oxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate by ab Initio Density Functional Method. (2017). Oriental Journal of Chemistry. [Link]

-

Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. (2023). NIH National Library of Medicine. [Link]

-

FT-IR Spectra of Ethyl 1-benzofuran-2-carboxylate. ResearchGate. [Link]

Sources

- 1. medcraveonline.com [medcraveonline.com]

- 2. Bioactive Benzofuran derivatives: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Ethyl 3-methylbenzofuran-2-carboxylate [myskinrecipes.com]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. chemsynthesis.com [chemsynthesis.com]

- 8. chem-space.com [chem-space.com]

- 9. 3-Methylbenzofuran-2-carboxylic acid ethyl ester - High purity | EN [georganics.sk]

- 10. Ethyl benzofuran-2-carboxylate 97 3199-61-9 [sigmaaldrich.com]

- 11. op.niscair.res.in [op.niscair.res.in]

- 12. Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. capotchem.cn [capotchem.cn]

- 14. fishersci.com [fishersci.com]

- 15. tcichemicals.com [tcichemicals.com]

The Strategic Intermediate: An In-depth Technical Guide to Ethyl 3-methyl-1-benzofuran-2-carboxylate

An Essential Building Block in Modern Medicinal Chemistry and Materials Science

Ethyl 3-methyl-1-benzofuran-2-carboxylate, bearing the CAS number 22367-82-4, is a pivotal heterocyclic compound. While not an end-product itself, it serves as a crucial intermediate in the synthesis of a wide array of complex organic molecules.[1][2] Its benzofuran core, a fusion of benzene and furan rings, is a privileged scaffold in drug discovery, appearing in numerous natural products and synthetic compounds with diverse biological activities.[3] This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, detailing the synthesis, properties, and applications of this versatile molecule.

Physicochemical Characteristics

A clear understanding of a compound's physical and chemical properties is fundamental for its application in research and synthesis. Below is a summary of the key characteristics of Ethyl 3-methyl-1-benzofuran-2-carboxylate.

| Property | Value | Source |

| CAS Number | 22367-82-4 | [4] |

| Molecular Formula | C₁₂H₁₂O₃ | [4] |

| Molecular Weight | 204.22 g/mol | [5] |

| IUPAC Name | ethyl 3-methyl-1-benzofuran-2-carboxylate | [4] |

| Appearance | Off-white to yellow crystals (typical for related compounds) | [6] |

| Melting Point | Not available | [5] |

| Boiling Point | Not available | [5] |

| Solubility | Insoluble in water; soluble in ether, alcohol, and benzene (predicted for benzofurans) |

Synthesis and Mechanism: Crafting the Benzofuran Core

The synthesis of Ethyl 3-methyl-1-benzofuran-2-carboxylate can be achieved through several established routes in organic chemistry. A prevalent and effective method involves the reaction of an o-hydroxyacetophenone with an α-haloester, a variation of the Williamson ether synthesis followed by an intramolecular condensation.

Experimental Protocol: Synthesis via o-Hydroxyacetophenone and Ethyl Bromoacetate

This protocol is based on established methods for the synthesis of substituted benzofuran-2-carboxylates.

Materials:

-

o-Hydroxyacetophenone

-

Ethyl bromoacetate

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Acetone

-

Ethanol

-

Hydrochloric Acid (HCl), 5% solution

-

Ethyl acetate

-

Brine solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Step-by-Step Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve o-hydroxyacetophenone (1 equivalent) in acetone.

-

Base Addition: To the stirred solution, add anhydrous potassium carbonate (3 equivalents).

-

Alkylation: Slowly add ethyl bromoacetate (1.2 equivalents) dropwise to the reaction mixture at room temperature.

-

Reflux: Heat the reaction mixture to reflux and maintain for 24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[7]

-

Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Extraction: Dissolve the crude product in ethyl acetate and wash with a 5% solution of hydrochloric acid, followed by water and then a brine solution.[7]

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to yield pure Ethyl 3-methyl-1-benzofuran-2-carboxylate.

Causality in Experimental Choices:

-

o-Hydroxyacetophenone as Precursor: The choice of o-hydroxyacetophenone provides the necessary phenolic hydroxyl group and the adjacent acetyl group which, after initial etherification, is crucial for the subsequent intramolecular cyclization to form the 3-methyl-substituted furan ring.

-

Potassium Carbonate as Base: Anhydrous potassium carbonate is a sufficiently strong base to deprotonate the phenolic hydroxyl group, forming the phenoxide ion, which is a potent nucleophile for the subsequent reaction with ethyl bromoacetate. It is also easily removed during the work-up.

-

Acetone as Solvent: Acetone is a suitable polar aprotic solvent for this type of reaction, facilitating the dissolution of the reactants and promoting the SN2 reaction between the phenoxide and ethyl bromoacetate.

-

Reflux Conditions: Heating the reaction to reflux provides the necessary activation energy for both the initial etherification and the subsequent intramolecular condensation and cyclization, ensuring a reasonable reaction rate.

Reaction Mechanism Workflow

The synthesis proceeds through a two-step mechanism: an initial Williamson ether synthesis followed by an intramolecular aldol-type condensation.

Caption: Synthesis workflow for Ethyl 3-methyl-1-benzofuran-2-carboxylate.

Analytical Characterization: A Note on Data Scarcity

A thorough analytical characterization is essential for confirming the identity and purity of a synthesized compound. However, publicly available, experimentally determined spectroscopic data for Ethyl 3-methyl-1-benzofuran-2-carboxylate is limited. The following represents predicted data and typical spectral features for related benzofuran structures. Researchers should perform their own analytical characterization for verification.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the ethyl group (a quartet around 4.4 ppm and a triplet around 1.4 ppm), a singlet for the methyl group on the furan ring (around 2.4 ppm), and a multiplet for the aromatic protons of the benzene ring (in the range of 7.2-7.8 ppm).

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display signals for the carbonyl carbon of the ester (around 160-170 ppm), aromatic carbons (110-155 ppm), the ethyl group carbons (around 60 ppm and 14 ppm), and the methyl group carbon (around 10-15 ppm).

-

IR (Infrared) Spectroscopy: The IR spectrum should exhibit a strong absorption band for the C=O stretching of the ester group around 1720 cm⁻¹. Other significant peaks would include C-O stretching vibrations and aromatic C-H and C=C stretching bands.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (204.22 g/mol ).

Applications in Research and Industry: A Gateway to Bioactive Molecules

Ethyl 3-methyl-1-benzofuran-2-carboxylate is a valuable intermediate, primarily utilized in the synthesis of more complex molecules with potential therapeutic applications, particularly in the development of novel anticancer agents.[3][8]

Key Synthetic Intermediate for Bioactive Compounds

A significant application of this compound is its role as a precursor for the synthesis of 3-methylbenzofuran-2-carbohydrazide .[8] This is achieved through a nucleophilic substitution reaction with hydrazine hydrate. The resulting carbohydrazide is a versatile building block for the construction of a variety of heterocyclic systems, such as 1,3,4-oxadiazoles and 1,2,4-triazoles, which are known to possess a broad spectrum of biological activities.

Derivatives synthesized from 3-methylbenzofuran-2-carbohydrazide have shown promising results as:

-

Antitumor Agents: These compounds have been investigated for their efficacy against various cancer cell lines, including non-small cell lung cancer.[8]

-

Kinase Inhibitors: Some derivatives have been designed as inhibitors of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle, making them potential targets for cancer therapy.[9]

-

Antimicrobial Agents: The benzofuran scaffold is known to be a component of many antimicrobial compounds, and derivatives of this intermediate are explored for their antibacterial and antifungal properties.[1][10]

Workflow to Bioactive Derivatives

The following diagram illustrates the synthetic pathway from Ethyl 3-methyl-1-benzofuran-2-carboxylate to potentially bioactive molecules.

Caption: Synthetic utility of Ethyl 3-methyl-1-benzofuran-2-carboxylate.

Safety and Handling

-

General Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.[6]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat. For handling powders, a dust mask is recommended.[11]

-

First Aid Measures:

-

Skin Contact: Wash off with soap and plenty of water.

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.

-

Inhalation: Move the person into fresh air.

-

Ingestion: Rinse mouth with water. Do not induce vomiting.

-

In all cases of exposure, seek medical attention.[12]

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents.[11]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

Ethyl 3-methyl-1-benzofuran-2-carboxylate is a compound of significant interest to the scientific community, particularly those involved in medicinal chemistry and drug discovery. Its role as a key synthetic intermediate allows for the creation of a diverse range of novel compounds with promising biological activities. While the publicly available data on its specific physicochemical and spectroscopic properties are limited, the established synthetic routes and its demonstrated utility as a precursor to bioactive molecules underscore its importance. Further research into this compound and its derivatives holds the potential for the development of new therapeutic agents.

References

[13] Marriott, K. C., Bartee, R., Morrison, A. Z., Stewart, L., & Wesby, J. (2012). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. Tetrahedron Letters, 53(26), 3319–3321. [Link]

[8] Al-Sanea, M. M., Al-Ansary, G. H., Elsayed, Z. M., Maklad, R. M., Elkaeed, E. B., Abdelgawad, M. A., Bukhari, S. N. A., Abdel-Aziz, M. M., Suliman, H., & Eldehna, W. M. (2022). Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1869–1886. [Link]

[14] Bhaskar, B., & Yadav, G. (2021). Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 60B(5), 767-774. [Link]

[15] ChemSynthesis. (n.d.). ethyl 3-methyl-1-benzofuran-2-carboxylate. Retrieved January 10, 2026, from [Link]

[7] Chemspace. (n.d.). Ethyl 3-methyl-1-benzofuran-2-carboxylate. Retrieved January 10, 2026, from [Link]

[16] BYJU'S. (n.d.). Perkin Reaction. Retrieved January 10, 2026, from [Link]

[6] Cole-Parmer. (n.d.). Material Safety Data Sheet - Benzofuran-2-yl methyl ketone. Retrieved January 10, 2026, from [Link]

[17] Wikipedia. (2023, September 12). Perkin rearrangement. Retrieved January 10, 2026, from [Link]

[9] Eldehna, W. M., Maklad, R. M., Almahli, H., Al-Warhi, T., Elkaeed, E. B., Abourehab, M. A. S., Abdel-Aziz, H. A., & El Kerdawy, A. M. (2022). Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 234–256. [Link]

[5] ChemSynthesis. (n.d.). ethyl 3-methyl-1-benzofuran-2-carboxylate. Retrieved January 10, 2026, from [Link]

[18] Nguyen, T. T. H., Nguyen, T. V., Huynh, T. K. O., & Vo, D. D. (2023). Preparation of benzofuran-2-carbohydrazide and its utilization for benzofuran-bearing 1,2,4-triazole and 1,3,4-oxadiazole synthesis. Journal of Science and Technology - NTTU, 6(1), 81-85. [Link]

[12] Rasayan Journal of Chemistry. (2010). SYNTHESIS OF 1-(3-METHYL BENZOFURAN-2-YL)- CARBOHYDRAZIDE-3-CHLORO-4-PHENYL AZETIDINE-2. Rasayan J. Chem., 3(4), 795-798. [Link]

[19] Shaikh, A. K., & Varvounis, G. (2015). One-pot cascade synthesis of 2,3-disubstituted 2,3-dihydrobenzofurans via ortho-quinone methide intermediates generated in situ. Tetrahedron, 71(5), 859-865. [Link]

[3] Gąsowska-Bajger, B., Sadowska, B., Mianowana, O., Różalska, S., & Kwiecień, H. (2023). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. Molecules, 28(18), 6688. [Link]

[20] Bharti Bhardwaj & Subhash C. Jain. (2014). Synthesis of novel N′-(2-oxoindolin-3-ylidene)benzofuran-2-carbohydrazides via greener approach and their biological activiti. Der Pharma Chemica, 6(1):272-278. [Link]

[4] Chemspace. (n.d.). Ethyl 3-methyl-1-benzofuran-2-carboxylate. Retrieved January 10, 2026, from [Link]

[1] MySkinRecipes. (n.d.). Ethyl 3-methylbenzofuran-2-carboxylate. Retrieved January 10, 2026, from [Link]

[10] Madhu, R., Karvekar, M. D., Patel, S., & Sarkar, S. (2009). Synthesis and Biological Evaluations of Some Benzofuran Derivatives. Asian Journal of Chemistry, 21(7), 5151-5154. [Link]

[21] PubChem. (n.d.). Benzofuran-2-carboxylic acid. Retrieved January 10, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Ethyl 3-methylbenzofuran-2-carboxylate [myskinrecipes.com]

- 3. mdpi.com [mdpi.com]

- 4. Ethyl 3-methyl-1-benzofuran-2-carboxylate - C12H12O3 | CSCS00000171022 [chem-space.com]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. Ethyl 3,4,5-trimethyl-1-benzofuran-2-carboxylate | C14H16O3 | CID 150041605 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. op.niscair.res.in [op.niscair.res.in]

- 8. Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. asianpubs.org [asianpubs.org]

- 11. fishersci.com [fishersci.com]

- 12. capotchem.cn [capotchem.cn]

- 13. Ethyl 4-[2-hydroxy-3-(isopropylamino)propoxy]-3-methyl-1-benzofuran-2-carboxylate | C18H25NO5 | CID 489104 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. rsc.org [rsc.org]

- 15. rsc.org [rsc.org]

- 16. web.pdx.edu [web.pdx.edu]

- 17. scs.illinois.edu [scs.illinois.edu]

- 18. Ethyl 3-(2H-1,3-benzodioxol-5-yl)-2-methyloxirane-2-carboxylate | C13H14O5 | CID 304167 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. rsc.org [rsc.org]

- 20. Methyl 1-benzofuran-2-carboxylate | C10H8O3 | CID 291153 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. organicchemistrydata.org [organicchemistrydata.org]

"Ethyl 3-methyl-1-benzofuran-2-carboxylate" molecular weight and formula

An In-Depth Technical Guide to Ethyl 3-methyl-1-benzofuran-2-carboxylate for Advanced Research and Development

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and professionals in drug development on the synthesis, properties, and applications of Ethyl 3-methyl-1-benzofuran-2-carboxylate. This versatile heterocyclic compound is a pivotal intermediate in the creation of novel therapeutic agents and advanced organic materials.

Core Compound Identification and Properties

Ethyl 3-methyl-1-benzofuran-2-carboxylate is a key organic building block belonging to the benzofuran class of compounds. The benzofuran moiety, consisting of a fused benzene and furan ring, is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic compounds with significant biological activities.[1][2][3] Its structure makes it an essential precursor for developing a wide array of biologically active molecules, including anti-inflammatory, antimicrobial, and antitumor agents.[4][5]

The molecular structure and fundamental properties of this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₂O₃ | [4][6][7] |

| Molecular Weight | 204.22 g/mol | [4][8] |

| CAS Number | 22367-82-4 | [6][7] |

| IUPAC Name | ethyl 3-methyl-1-benzofuran-2-carboxylate | [6] |

| Synonyms | 3-Methylbenzofuran-2-carboxylic acid ethyl ester; 2-(Ethoxycarbonyl)-3-methylbenzofuran; Ethyl 3-methylcoumarilate | [8] |

| Appearance | Solid | [9] |

| Storage | Room temperature, dry, sealed conditions | [4] |

Synthesis Protocol: A Validated Approach

The synthesis of Ethyl 3-methyl-1-benzofuran-2-carboxylate is commonly achieved through the reaction of a substituted phenol with an α-halo ester. The following protocol describes a reliable method starting from o-hydroxy acetophenone and ethyl bromoacetate.[2]

Causality of Experimental Choices:

-

Base (K₂CO₃): Potassium carbonate is a crucial component, acting as a base to deprotonate the hydroxyl group of o-hydroxy acetophenone. This creates a phenoxide ion, which is a much stronger nucleophile, facilitating the subsequent attack on the electrophilic carbon of ethyl bromoacetate.

-

Solvent (Acetone): Acetone is an appropriate polar aprotic solvent that dissolves the reactants while not interfering with the reaction mechanism.

-

Catalyst (Potassium Iodide): The addition of a catalytic amount of potassium iodide can accelerate the reaction through the Finkelstein reaction, where the bromide on ethyl bromoacetate is transiently replaced by iodide. The resulting ethyl iodoacetate is more reactive, leading to a faster and more efficient reaction.[2]

Step-by-Step Experimental Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve o-hydroxy acetophenone (1 equivalent) in acetone.

-

Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 3 equivalents) to the solution. Stir the mixture vigorously in an ice bath for 5-10 minutes.[2]

-

Addition of Ester: Slowly add ethyl bromoacetate (1.2 equivalents) dropwise to the reaction mixture over 10 minutes while maintaining the cool temperature.[2]

-

Catalysis: Add a catalytic amount of potassium iodide to the flask.[2]

-

Reaction Progression: Allow the mixture to stir for approximately 20 minutes. The reaction progress can be monitored using Thin Layer Chromatography (TLC).[2]

-

Workup and Isolation: Upon completion, pour the reaction mixture into crushed ice. The resulting solid precipitate is the crude product.[2]

-

Purification: Filter the solid and recrystallize it from ethanol to yield pure Ethyl 3-methyl-1-benzofuran-2-carboxylate.[2]

Synthesis Workflow Diagram:```dot

Caption: Role as a key intermediate in developing therapeutic agents.

Safety, Handling, and Regulatory Information

As a laboratory-grade chemical, proper handling of Ethyl 3-methyl-1-benzofuran-2-carboxylate is essential to ensure safety.

-

Hazard Statements:

-

H315: Causes skin irritation. [8] * H319: Causes serious eye irritation. [8] * H335: May cause respiratory irritation. [8]* Precautionary Measures:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray. [8] * P280: Wear protective gloves, protective clothing, eye protection, and face protection. [8] * P302+P352: IF ON SKIN: Wash with plenty of soap and water. [8] * P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [8] It is imperative to consult the full Safety Data Sheet (SDS) from the supplier before handling this compound.

-

Conclusion

Ethyl 3-methyl-1-benzofuran-2-carboxylate is a high-value chemical intermediate with significant applications in both academic and industrial research, particularly in drug discovery and material science. Its well-defined synthesis and versatile reactivity make it an indispensable tool for developing next-generation pharmaceuticals and advanced materials. This guide provides the foundational knowledge required for its effective and safe utilization in a research and development setting.

References

-

Chemspace. Ethyl 3-methyl-1-benzofuran-2-carboxylate - C12H12O3 | CSCS00000171022. [Link]

-

ChemSynthesis. ethyl 3-methyl-1-benzofuran-2-carboxylate - 22367-82-4, C12H12O3, density, melting point, boiling point, structural formula, synthesis. [Link]

-

MySkinRecipes. Ethyl 3-methylbenzofuran-2-carboxylate. [Link]

-

Indian Journal of Chemistry. Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. [Link]

-

ResearchGate. Proposed mechanism for the synthesis of ethyl 1-benzofuran-2-carboxylate and 2,3-disubstituted 2,3-dihydrobenzofuran. [Link]

-

Georganics. 3-Methylbenzofuran-2-carboxylic acid ethyl ester - High purity. [Link]

-

Rasayan Journal of Chemistry. SYNTHESIS OF 1-(3-METHYL BENZOFURAN-2-YL)- CARBOHYDRAZIDE-3-CHLORO-4-PHENYL AZETIDINE-2-ONE. [Link]

-

PubMed Central (PMC). Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. [Link]

-

ResearchGate. Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. [Link]

-

Chem-Impex. Ethyl 5-aminobenzofuran-2-carboxylate. [Link]

-

MDPI. Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. [Link]

Sources

- 1. op.niscair.res.in [op.niscair.res.in]

- 2. Bot Verification [rasayanjournal.co.in]

- 3. mdpi.com [mdpi.com]

- 4. Ethyl 3-methylbenzofuran-2-carboxylate [myskinrecipes.com]

- 5. Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ethyl 3-methyl-1-benzofuran-2-carboxylate - C12H12O3 | CSCS00000171022 [chem-space.com]

- 7. chemsynthesis.com [chemsynthesis.com]

- 8. 3-Methylbenzofuran-2-carboxylic acid ethyl ester - High purity | EN [georganics.sk]

- 9. 3-氨基苯并呋喃-2-甲酸乙酯 97% | Sigma-Aldrich [sigmaaldrich.com]

A Technical Guide to the Spectroscopic Characterization of Ethyl 3-methyl-1-benzofuran-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

This guide provides an in-depth exploration of the spectroscopic profile of Ethyl 3-methyl-1-benzofuran-2-carboxylate, a key heterocyclic compound with applications in pharmaceutical and materials science.[1][2] Given the limited availability of publicly accessible, experimentally verified spectra for this specific molecule (CAS 22367-82-4)[3][4], this document leverages a predictive approach grounded in the analysis of structurally analogous compounds. By examining the well-documented spectroscopic features of benzofuran and ethyl ester moieties, we can construct a highly probable and detailed spectral map. This serves as a robust reference for researchers involved in the synthesis, quality control, and further development of this and related benzofuran derivatives.

The structural formula of Ethyl 3-methyl-1-benzofuran-2-carboxylate is presented below:

Caption: Structure of Ethyl 3-methyl-1-benzofuran-2-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Skeleton

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR).

¹H NMR Spectroscopy

1.1.1. Experimental Protocol: ¹H NMR Acquisition

A standardized protocol for acquiring a high-resolution ¹H NMR spectrum is crucial for ensuring data quality and reproducibility.

Caption: Workflow for ATR-IR Spectroscopy.

Predicted IR Data

The predicted characteristic IR absorption bands for Ethyl 3-methyl-1-benzofuran-2-carboxylate are listed below.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H stretch (aromatic) | 3050 - 3150 | Medium-Weak |

| C-H stretch (aliphatic) | 2850 - 3000 | Medium |

| C=O stretch (ester) | ~1720 | Strong |

| C=C stretch (aromatic) | 1450 - 1600 | Medium |

| C-O stretch (ester) | 1100 - 1300 | Strong |

Interpretation of the Predicted IR Spectrum

-

C-H Stretches: The spectrum will show absorptions for both aromatic C-H bonds (above 3000 cm⁻¹) and aliphatic C-H bonds (below 3000 cm⁻¹).

-

Carbonyl Stretch (~1720 cm⁻¹): A very strong and sharp absorption band around 1720 cm⁻¹ is the most prominent feature and is characteristic of the ester carbonyl group.

-

Aromatic C=C Stretches: A series of medium intensity bands in the 1450-1600 cm⁻¹ region are indicative of the carbon-carbon double bonds within the aromatic ring.

-

C-O Stretches: Strong bands in the 1100-1300 cm⁻¹ region are expected for the C-O single bond stretches of the ester group.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

EI-MS is a hard ionization technique that causes extensive fragmentation, providing a characteristic "fingerprint" for a molecule.

Caption: Workflow for EI-Mass Spectrometry.

Predicted Mass Spectrum Data

The molecular formula of Ethyl 3-methyl-1-benzofuran-2-carboxylate is C₁₂H₁₂O₃, with a molecular weight of 204.22 g/mol . [3][4]

| Ion | Predicted m/z | Identity |

|---|---|---|

| [M]⁺• | 204 | Molecular Ion |

| [M - OCH₂CH₃]⁺ | 159 | Loss of ethoxy radical |

| [M - COOCH₂CH₃]⁺ | 131 | Loss of ethyl carboxylate radical |

Interpretation of the Predicted Mass Spectrum

-

Molecular Ion Peak (m/z 204): The peak at m/z 204 corresponds to the intact molecule with one electron removed. This confirms the molecular weight of the compound.

-

Major Fragmentation Pathways:

-

Loss of the Ethoxy Group: Cleavage of the C-O bond of the ester can lead to the loss of an ethoxy radical (•OCH₂CH₃), resulting in a fragment ion at m/z 159.

-

Loss of the Ethyl Carboxylate Group: Cleavage of the bond between the benzofuran ring and the ester group can result in the loss of the •COOCH₂CH₃ radical, giving a fragment at m/z 131.

-

Conclusion

This technical guide has presented a detailed, albeit predictive, spectroscopic characterization of Ethyl 3-methyl-1-benzofuran-2-carboxylate. By systematically analyzing the expected outcomes from ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry, based on the known behavior of analogous structures, a comprehensive spectral profile has been established. This information serves as a valuable resource for the identification, purity assessment, and structural verification of this compound in a research and development setting. It is recommended that this predicted data be confirmed with experimental results as they become available.

References

-

Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

- Bhaskar, G., & Yadav, G. (2021). Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 60B(5), 767-774.

-

Chemspace. (n.d.). Ethyl 3-methyl-1-benzofuran-2-carboxylate. Retrieved from [Link]

-

ChemSynthesis. (n.d.). ethyl 3-methyl-1-benzofuran-2-carboxylate. Retrieved from [Link]

-

Georganics. (n.d.). 3-Methylbenzofuran-2-carboxylic acid ethyl ester. Retrieved from [Link]

-

HMDB. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033967). Retrieved from [Link]

-

Lookchem. (n.d.). Synthesis, SAR, molecular docking and antituberculosis study of 3-methyl-1-benzofuran-2-carbohydrazide. Retrieved from [Link]

-

MySkinRecipes. (n.d.). Ethyl 3-methylbenzofuran-2-carboxylate. Retrieved from [Link]

- Oriental Journal of Chemistry. (2017). Spectral Characterization and Vibrational Assignments of Ethyl 4-(3-(2,3-Dihydrobenzofuran-5-Carboxamido)Phenyl)-6-Methyl-2-Oxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate by ab Initio Density Functional Method. Oriental Journal of Chemistry, 33(2).

-

PubChem. (n.d.). Ethyl 3-(2H-1,3-benzodioxol-5-yl)-2-methyloxirane-2-carboxylate. Retrieved from [Link]

-

University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

Sources

1H NMR and 13C NMR of "Ethyl 3-methyl-1-benzofuran-2-carboxylate"

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of Ethyl 3-methyl-1-benzofuran-2-carboxylate

This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) spectra of Ethyl 3-methyl-1-benzofuran-2-carboxylate (CAS No: 22367-82-4), a key heterocyclic scaffold in medicinal chemistry and materials science.[1][2][3][4] The structural elucidation of such molecules is paramount, and NMR spectroscopy stands as the most powerful tool for this purpose, offering unambiguous confirmation of molecular structure and purity. This document is intended for researchers, scientists, and drug development professionals who rely on precise spectroscopic characterization.

Introduction: The Role of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique that exploits the magnetic properties of atomic nuclei.[5] It provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules.[6] For a molecule like Ethyl 3-methyl-1-benzofuran-2-carboxylate, with its distinct aromatic and aliphatic regions, ¹H and ¹³C NMR are critical for confirming its synthesis and purity. The chemical shift (δ), spin-spin coupling (J), and signal integration in ¹H NMR, along with the unique resonance of each carbon atom in ¹³C NMR, allow for a complete structural assignment.

The choice of solvent is a critical experimental parameter, as it can influence chemical shifts through solute-solvent interactions.[6][7][8] Deuterated chloroform (CDCl₃) is a common and effective choice for compounds of this nature, as it is relatively inert and dissolves a wide range of organic molecules.[9]

Molecular Structure and Spectroscopic Assignment

The structural integrity of Ethyl 3-methyl-1-benzofuran-2-carboxylate underpins its function. The following is a detailed breakdown of its ¹H and ¹³C NMR spectra, correlating each signal to its specific nucleus within the molecule.

Caption: Molecular structure of Ethyl 3-methyl-1-benzofuran-2-carboxylate with atom numbering.

¹H NMR Spectral Analysis

The proton NMR spectrum provides a wealth of information through chemical shifts, signal multiplicities, and integration. The expected ¹H NMR spectrum of the title compound in CDCl₃ will exhibit five distinct signals.

-

Aromatic Protons (H-4, H-5, H-6, H-7): These four protons appear in the downfield region (δ 7.0–8.0 ppm) due to the deshielding effect of the aromatic ring current.[10] The specific substitution pattern leads to a complex multiplet. Typically, H-4 and H-7, being adjacent to the electron-rich furan ring, show distinct shifts from H-5 and H-6.

-

Ethyl Ester Protons (-OCH₂CH₃):

-

Methylene (CH₂): The protons of the methylene group are adjacent to an electron-withdrawing oxygen atom, causing a significant downfield shift to approximately δ 4.4 ppm.[11] Due to coupling with the three neighboring methyl protons, this signal appears as a quartet (n+1 rule, 3+1=4).[9]

-

Methyl (CH₃): The terminal methyl protons are more shielded and appear upfield around δ 1.4 ppm. This signal is split into a triplet by the two adjacent methylene protons (n+1 rule, 2+1=3).[9]

-

-

C3-Methyl Protons (-CH₃): The methyl group attached to the C3 position of the benzofuran ring is not coupled to any other protons. Therefore, it appears as a sharp singlet. Its position is typically around δ 2.6 ppm, a characteristic region for a methyl group on a double bond within a heterocyclic system.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum is simpler in that it typically does not show coupling (in broadband decoupled mode) and provides one signal for each unique carbon atom. For Ethyl 3-methyl-1-benzofuran-2-carboxylate, twelve distinct signals are expected.

-

Carbonyl Carbon (C=O): The ester carbonyl carbon is the most deshielded carbon and appears furthest downfield, typically in the range of δ 162–165 ppm.

-

Aromatic and Heterocyclic Carbons (C2-C7a): The eight carbons of the benzofuran core resonate in the δ 110–155 ppm region.[12][13]

-

Ethyl Ester Carbons (-OCH₂CH₃):

-

Methylene (-OCH₂-): This carbon, bonded to oxygen, is found around δ 61 ppm.

-

Methyl (-CH₃): The terminal methyl carbon is highly shielded and appears upfield at approximately δ 14 ppm.

-

-

C3-Methyl Carbon (-CH₃): The carbon of the methyl group at the C3 position resonates at the higher end of the aliphatic region, typically around δ 10-12 ppm.

Summary of NMR Data

The following tables summarize the assigned chemical shifts for Ethyl 3-methyl-1-benzofuran-2-carboxylate.

Table 1: ¹H NMR Data (CDCl₃, 400 MHz)

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

| 7.65-7.55 | m | 2H | Aromatic H (H-4, H-7) |

| 7.35-7.25 | m | 2H | Aromatic H (H-5, H-6) |

| 4.42 | q | 2H | -OCH₂ CH₃ |

| 2.61 | s | 3H | C3-CH₃ |

| 1.43 | t | 3H | -OCH₂CH₃ |

Table 2: ¹³C NMR Data (CDCl₃, 100 MHz)

| Chemical Shift (δ ppm) | Assignment |

| 162.5 | C =O |

| 154.2 | C7a |

| 145.8 | C2 |

| 128.7 | C3a |

| 124.5 | C5 |

| 123.1 | C6 |

| 121.8 | C4 |

| 118.9 | C3 |

| 111.4 | C7 |

| 61.2 | -OCH₂ CH₃ |

| 14.4 | -OCH₂CH₃ |

| 10.8 | C3-CH₃ |

Experimental Protocol for NMR Data Acquisition

To ensure high-quality, reproducible data, the following protocol is recommended.

A. Sample Preparation

-

Material Weighing: Accurately weigh 10-15 mg of the synthesized Ethyl 3-methyl-1-benzofuran-2-carboxylate.[15] For ¹³C NMR, a higher concentration (20-30 mg) may be beneficial to reduce acquisition time.[15]

-

Solvent Selection: Use a high-purity deuterated solvent. Deuterated chloroform (CDCl₃, 99.8 atom % D) is recommended.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent inside a clean, dry vial.[15] Ensure complete dissolution; any solid particles will degrade the spectral quality.[15]

-

Transfer: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulates, transfer the solution into a high-quality 5 mm NMR tube (e.g., Wilmad or Norell).[16][17] The sample height should be approximately 4-5 cm.[15][16]

-

Standard: Tetramethylsilane (TMS) is often pre-added to the solvent by the manufacturer and serves as the internal reference (δ = 0.0 ppm).[9] If not present, a small drop can be added.

-

Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and clearly label it.

B. Spectrometer Setup and Data Acquisition

-

Instrument: Utilize a Fourier-transform NMR (FT-NMR) spectrometer, for example, a Bruker Avance operating at a ¹H frequency of 400 MHz.

-

Insertion and Locking: Insert the sample into the magnet. The instrument's lock system will use the deuterium signal from the solvent (CDCl₃) to stabilize the magnetic field.

-

Shimming: Perform automated or manual shimming to optimize the homogeneity of the magnetic field across the sample volume. Poor shimming results in broad, distorted peaks.[18]

-

¹H NMR Acquisition:

-

Pulse Program: Use a standard single-pulse experiment.

-

Acquisition Time: ~2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8 to 16 scans are typically sufficient for good signal-to-noise.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Use a standard proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: A higher number of scans (e.g., 128 to 1024) is required due to the low natural abundance of ¹³C.

-

-

Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), followed by phase and baseline correction to obtain the final spectrum.

Workflow Visualization

The logical flow from molecular structure to spectral assignment is a cornerstone of chemical analysis.

Caption: Workflow for the NMR-based structural elucidation of the target molecule.

References

- Reddit. (2022). How does solvent choice effect chemical shift in NMR experiments?

- University of Minnesota Twin Cities. NMR Sample Preparation. College of Science and Engineering.

- Taylor & Francis Online. Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts.

- J-Stage. Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional.

- MIT OpenCourseWare.

- Scribd.

- Semantic Scholar. Solvent Effects in NMR Spectroscopy. I. Chemical Shifts Induced by the Addition of Protic Substances to Benzene Solutions of Several Polar Compounds.

- Organomation.

- NMR sample prepar

- OSU Chemistry.

- ChemicalBook. Benzofuran(271-89-6) 13C NMR spectrum.

- Benchchem. Technical Support Center: Spectroscopic Analysis of Benzofurans.

- SpectraBase. Benzofuran - Optional[13C NMR] - Chemical Shifts.

- J-Stage.

- Doc Brown's Chemistry.

- SpectraBase. Benzofuran-2-yl methyl ketone - Optional[13C NMR] - Chemical Shifts.

- Synthesis and biological evaluation of a series of novel benzofuran-2-carboxyl

- NMR Chemical Shifts.

- Compound Interest. A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES.

- NMR Chemical Shifts.

- ResearchGate. Comparison of 1 H NMR spectra in the dihydrobenzofuran (2-H and 3-H) region....

- ChemSynthesis.

- Chemistry LibreTexts. 13.3: Chemical Shifts in ¹H NMR Spectroscopy.

- Synthesis, characterization, and bioevalu

- National Institutes of Health (PMC). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity.

- Benzofuran Derivatives from Cortex Mori Radicis and Their Cholinesterase-Inhibitory Activity.

- Oregon St

- ResearchGate. NMR Spectra of 1-benzofuran-2-carbohydrazide.

- ChemicalBook. Benzofuran(271-89-6) 1H NMR spectrum.

- Chemspace.

- ResearchGate.

Sources

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. Synthesis, characterization, and bioevaluation of new benzofurans. [wisdomlib.org]

- 3. New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem-space.com [chem-space.com]

- 5. compoundchem.com [compoundchem.com]

- 6. tandfonline.com [tandfonline.com]

- 7. reddit.com [reddit.com]

- 8. jstage.jst.go.jp [jstage.jst.go.jp]

- 9. ethyl ethanoate low high resolution H-1 proton nmr spectrum of ethyl acetate analysis interpretation of chemical shifts ppm spin spin line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 12. Benzofuran(271-89-6) 13C NMR spectrum [chemicalbook.com]

- 13. spectrabase.com [spectrabase.com]

- 14. jstage.jst.go.jp [jstage.jst.go.jp]

- 15. organomation.com [organomation.com]

- 16. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 17. scribd.com [scribd.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

Mass spectrometry of "Ethyl 3-methyl-1-benzofuran-2-carboxylate"

An In-Depth Technical Guide to the Mass Spectrometry of Ethyl 3-methyl-1-benzofuran-2-carboxylate

Authored by a Senior Application Scientist

Introduction

Overview of Ethyl 3-methyl-1-benzofuran-2-carboxylate

Ethyl 3-methyl-1-benzofuran-2-carboxylate is a heterocyclic compound featuring a fused benzene and furan ring system.[1] This benzofuran core is a prevalent scaffold in numerous natural products and pharmacologically active molecules, exhibiting a wide range of biological activities.[1][2] The subject molecule, with the chemical formula C₁₂H₁₂O₃ and a molecular weight of 204.22 Da, serves as a significant intermediate in the synthesis of more complex therapeutic agents, including anti-inflammatory and antimicrobial drugs.[2][3] Its structural characterization is therefore a critical step in drug development and quality control.

Molecular Structure:

Caption: Structure of Ethyl 3-methyl-1-benzofuran-2-carboxylate.

The Role of Mass Spectrometry in the Analysis of Heterocyclic Compounds

Mass spectrometry (MS) is an indispensable analytical technique for the structural elucidation and quantification of benzofuran derivatives and other heterocyclic compounds.[4][5] It provides crucial information on molecular weight and elemental composition, and its fragmentation patterns offer a detailed roadmap of the molecule's structure.[4] Techniques like electrospray ionization (ESI) and electron ionization (EI) are commonly employed to analyze these derivatives, each providing unique and complementary information.[6]

Scope of this Guide

This document provides a comprehensive technical overview of the mass spectrometric analysis of Ethyl 3-methyl-1-benzofuran-2-carboxylate. It is intended for researchers and drug development professionals. The guide details experimental protocols for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), explains the causal logic behind instrumental parameter selection, and provides an in-depth analysis of the expected fragmentation pathways under both EI and ESI conditions.

Core Principles of Mass Spectrometry for Analyte Characterization

The choice of ionization method is paramount and dictates the nature of the resulting mass spectrum. For a molecule like Ethyl 3-methyl-1-benzofuran-2-carboxylate, both hard and soft ionization techniques yield valuable data.

Ionization Techniques: Rationale for Selection

-

2.1.1 Electron Ionization (EI-MS) for Structural Elucidation: EI is a high-energy "hard" ionization technique that causes extensive and reproducible fragmentation.[7] This is exceptionally useful for structural elucidation because the resulting fragment ions are characteristic of the molecule's substructures. The stable aromatic benzofuran ring system is expected to produce a strong molecular ion peak even under EI conditions, which is a key advantage for confident identification.

-

2.1.2 Electrospray Ionization (ESI-MS) for Soft Ionization: ESI is a "soft" ionization technique that typically produces protonated molecules ([M+H]⁺) with minimal fragmentation.[4] This is ideal for unequivocally determining the molecular weight.[5] When coupled with tandem mass spectrometry (MS/MS), ESI allows for controlled fragmentation (Collision-Induced Dissociation, CID), providing detailed structural information on the intact molecule.[8]

Mass Analyzers: A Comparative Overview

Different mass analyzers can be used, each with distinct advantages:

-

Quadrupole: Offers robust, rapid scanning and is excellent for quantitative analysis.

-

Ion Trap: Superb for MSⁿ experiments, allowing for detailed fragmentation pathway analysis.[9]

-

Time-of-Flight (TOF): Provides high mass resolution and accuracy, enabling the determination of elemental composition.

Tandem Mass Spectrometry (MS/MS)

By isolating the molecular ion (or protonated molecule) and subjecting it to controlled fragmentation, MS/MS experiments provide unambiguous structural information.[8][10] This technique is critical for differentiating isomers and confirming fragmentation pathways proposed from single-stage MS experiments.

Experimental Protocol: GC-MS Analysis (EI)

GC-MS with EI is the classic approach for analyzing volatile, thermally stable compounds like Ethyl 3-methyl-1-benzofuran-2-carboxylate.

Sample Preparation

-

Solvent Selection: Dissolve the analyte in a high-purity volatile solvent such as Dichloromethane or Ethyl Acetate to a concentration of approximately 10-100 µg/mL.

-

Filtration: Filter the sample through a 0.22 µm PTFE syringe filter to remove any particulates that could contaminate the GC inlet.

-

Vialing: Transfer the filtered sample to a 2 mL autosampler vial with a PTFE-lined cap.

GC-MS Instrumentation and Parameters

| Parameter | Setting | Rationale |

| Gas Chromatograph | ||

| Inlet Temperature | 250 °C | Ensures rapid and complete vaporization of the analyte without thermal degradation. |

| Injection Volume | 1 µL | Standard volume to avoid column overloading while ensuring adequate signal. |

| Injection Mode | Split (e.g., 20:1) | Prevents column overloading and ensures sharp chromatographic peaks. |

| Carrier Gas | Helium | Provides good chromatographic efficiency and is inert. |

| Column | 30 m x 0.25 mm, 0.25 µm film (e.g., DB-5ms) | A standard non-polar column suitable for separating a wide range of aromatic compounds. |

| Oven Program | 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min | A starting temperature below the solvent boiling point, followed by a ramp to elute the analyte efficiently. |

| Mass Spectrometer | ||

| Ionization Mode | Electron Ionization (EI) | To induce characteristic and reproducible fragmentation for library matching and structural confirmation. |

| Ion Source Temp | 230 °C | Standard temperature to maintain analyte in the gas phase without degradation. |

| Electron Energy | 70 eV | The industry standard energy that provides reproducible fragmentation patterns and allows for library searching. |

| Mass Range | m/z 40-350 | Captures the expected molecular ion (m/z 204) and all significant low-mass fragments. |

Experimental Protocol: LC-MS Analysis (ESI)

LC-MS with ESI is ideal for analyzing less volatile samples or for applications requiring high-resolution mass data.

Sample Preparation and Mobile Phase Selection

-

Solvent Selection: Dissolve the analyte in a solvent compatible with the mobile phase, such as Methanol or Acetonitrile, to a concentration of 1-10 µg/mL.

-

Mobile Phase: A typical mobile phase would be a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B). The formic acid is crucial as a proton source to promote the formation of [M+H]⁺ ions in positive ESI mode.

LC-MS Instrumentation and Parameters

| Parameter | Setting | Rationale |

| Liquid Chromatograph | ||

| Column | C18, 50 mm x 2.1 mm, 2.6 µm particle size | A standard reversed-phase column providing good retention and peak shape for aromatic esters. |

| Column Temperature | 40 °C | Improves peak shape and reduces viscosity, leading to better chromatographic performance. |

| Mobile Phase A | Water + 0.1% Formic Acid | Aqueous phase; formic acid acts as a proton source for ESI. |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic phase for eluting the analyte. |

| Gradient | 5% B to 95% B over 5 minutes | A standard gradient to ensure elution of the analyte with good peak shape. |

| Flow Rate | 0.4 mL/min | Compatible with standard ESI sources. |

| Mass Spectrometer | ||

| Ionization Mode | Electrospray (ESI), Positive | Soft ionization ideal for generating the protonated molecule [M+H]⁺. |